2,4-Diamino-4-(3,4-dimethoxyphenyl)butanoic acid
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Overview
Description
2,4-Diamino-4-(3,4-dimethoxyphenyl)butanoic acid is an organic compound characterized by the presence of two amino groups and a dimethoxyphenyl group attached to a butanoic acid backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Diamino-4-(3,4-dimethoxyphenyl)butanoic acid typically involves multi-step organic reactions. One common method includes the use of Suzuki–Miyaura coupling, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction is known for its mild and functional group-tolerant conditions, making it suitable for synthesizing complex organic molecules.
Industrial Production Methods
Industrial production of this compound may involve optimizing the Suzuki–Miyaura coupling reaction for large-scale synthesis. This includes selecting appropriate boron reagents and palladium catalysts to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
2,4-Diamino-4-(3,4-dimethoxyphenyl)butanoic acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The amino and methoxy groups can participate in substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as sodium borohydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and pH to ensure the desired transformation.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions can produce a variety of substituted analogs.
Scientific Research Applications
2,4-Diamino-4-(3,4-dimethoxyphenyl)butanoic acid has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound can be used in studies involving enzyme interactions and protein modifications.
Industry: It may be used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism by which 2,4-Diamino-4-(3,4-dimethoxyphenyl)butanoic acid exerts its effects involves interactions with molecular targets such as enzymes and receptors. The amino groups can form hydrogen bonds with active sites, while the dimethoxyphenyl group can participate in hydrophobic interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
4-(2,5-Dimethoxyphenyl)butanoic acid: Similar in structure but lacks the amino groups, which may result in different reactivity and applications.
2,4-Diaminobutyric acid: Contains amino groups but lacks the dimethoxyphenyl group, leading to different chemical properties and uses.
Uniqueness
2,4-Diamino-4-(3,4-dimethoxyphenyl)butanoic acid is unique due to the combination of its functional groups, which provide a versatile platform for various chemical reactions and applications. The presence of both amino and dimethoxyphenyl groups allows for a wide range of modifications and interactions, making it a valuable compound in scientific research and industrial applications.
Properties
Molecular Formula |
C12H18N2O4 |
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Molecular Weight |
254.28 g/mol |
IUPAC Name |
2,4-diamino-4-(3,4-dimethoxyphenyl)butanoic acid |
InChI |
InChI=1S/C12H18N2O4/c1-17-10-4-3-7(5-11(10)18-2)8(13)6-9(14)12(15)16/h3-5,8-9H,6,13-14H2,1-2H3,(H,15,16) |
InChI Key |
ASFXACKXHVTOFU-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)C(CC(C(=O)O)N)N)OC |
Origin of Product |
United States |
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